molecular formula C13H18N4 B12578876 Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)- CAS No. 646056-84-0

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-

Cat. No.: B12578876
CAS No.: 646056-84-0
M. Wt: 230.31 g/mol
InChI Key: HEUFMWWSUMTRSQ-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[221]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of palladium catalysts and other transition metals in large-scale reactors could be a feasible approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the spirocyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique structural properties make it suitable for applications in material science, including the creation of polymers and other functional materials.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(3-pyridazinyl)- is unique due to its specific spirocyclic structure and the presence of a pyridazinyl group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

646056-84-0

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1'-pyridazin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]

InChI

InChI=1S/C13H18N4/c1-2-12(15-14-5-1)16-7-4-13(10-16)8-11-3-6-17(13)9-11/h1-2,5,11H,3-4,6-10H2

InChI Key

HEUFMWWSUMTRSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC23CCN(C3)C4=NN=CC=C4

Origin of Product

United States

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